molecular formula C18H22N2O3 B14957705 methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate

methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate

Cat. No.: B14957705
M. Wt: 314.4 g/mol
InChI Key: HOBOBALWNYJYNK-UHFFFAOYSA-N
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Description

Methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate is a synthetic organic compound featuring a piperidine core substituted at the 1-position with a 1H-indol-1-ylacetyl group and at the 4-position with a methyl ester. The indole moiety, a bicyclic aromatic heterocycle, is acetylated at its 1-position, distinguishing it from analogs with substitutions at other positions (e.g., indol-3-yl). The methyl ester group enhances solubility and bioavailability, a common strategy in prodrug design .

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]acetate

InChI

InChI=1S/C18H22N2O3/c1-23-18(22)12-14-6-9-19(10-7-14)17(21)13-20-11-8-15-4-2-3-5-16(15)20/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3

InChI Key

HOBOBALWNYJYNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate typically involves multiple steps, including the formation of the indole ring, the piperidine ring, and the ester group. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the ester group is often formed via esterification using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are crucial for scaling up the synthesis while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The piperidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s closest analogs in the provided evidence differ in substituents on the piperidine ring and indole moiety:

  • Methyl [1-(4-fluorobenzyl)-4-piperidinyl]acetate hydrochloride (1:1)

    • Substituent : A 4-fluorobenzyl group replaces the indol-1-ylacetyl group at the piperidine 1-position.
    • Salt Form : Hydrochloride salt, improving crystallinity and stability compared to the free base .
    • Applications : Fluorinated aromatic groups are common in CNS-targeting drugs due to enhanced blood-brain barrier penetration.
  • Methyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate Substituent: A pyridin-2-ylmethyl group on the piperidine and an indol-3-yl group with a ketone at the 2-position. Key Difference: The indole substitution at the 3-position (vs. 1-position in the target compound) alters electronic properties and binding affinity.

Physicochemical and Pharmacological Data

A comparative analysis of molecular properties is summarized below:

Compound Name Substituent(s) Molecular Formula Molecular Weight Purity CAS Number Notes
Methyl [1-(1H-indol-1-ylacetyl)piperidin-4-yl]acetate (Target) 1H-indol-1-ylacetyl, methyl ester C₁₈H₂₁N₂O₃* 313.37* N/A N/A Hypothetical structure
Methyl [1-(4-fluorobenzyl)-4-piperidinyl]acetate hydrochloride (1:1) 4-fluorobenzyl, methyl ester C₁₆H₂₁FNO₂·HCl 329.81 (free base) ≥95% N/A Hydrochloride salt
Methyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate Pyridin-2-ylmethyl, indol-3-yl, ketone C₂₂H₂₃N₃O₃ 377.44 ≥90% 616898-64-7 Ketone enhances reactivity

Key Findings

  • Indole Position : The indol-1-yl group in the target compound may exhibit steric and electronic differences compared to indol-3-yl derivatives, affecting binding to biological targets like 5-HT receptors .
  • Salt vs. Free Base : Hydrochloride salts (e.g., ) enhance solubility but may alter pharmacokinetics compared to neutral esters like the target compound.

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